

Physicochemical Properties of Diethylenetriaminepentaacetic Acid Diethyl Ester (di-DTPA TL): A Technical Guide

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This technical guide provides an in-depth overview of the core physicochemical properties of the diethyl ester of diethylenetriaminepentaacetic acid (**di-DTPA TL**), a significant derivative of DTPA developed to enhance its therapeutic potential. This document, based on the assumption that "**di-DTPA TL**" refers to the diethyl ester prodrug of DTPA, often denoted as C2E2, compiles essential data on its synthesis, stability, and behavior in biological systems.[1][2] The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug delivery.

Core Physicochemical Data

The conversion of the hydrophilic DTPA into its diethyl ester derivative brings about significant changes in its physicochemical characteristics, primarily aimed at improving its oral bioavailability.[2] While comprehensive data for a single "di-DTPA TL" entity is not available in a unified source, the following table summarizes key quantitative parameters for the diethyl ester of DTPA (C2E2) and its parent compound, DTPA, for comparative purposes.



Property	Diethyl Ester of DTPA (C2E2)	Diethylenetriamine pentaacetic Acid (DTPA)	Reference
Molecular Weight	449.49 g/mol (Calculated)	393.35 g/mol	[3]
Appearance	Crystalline powder	White crystalline solid	[2]
Solubility	High solubility	Limited solubility in water (<0.5 g/100 mL)	
Lipophilicity (logP)	Improved lipophilicity over DTPA	-4.9	
Stability	Stable in simulated gastric and intestinal fluids; Capsules stable for 12 months under accelerated conditions.	Forms stable complexes with metal ions.	
Protein Binding	Data not available for the specific diethyl ester. However, 99mTc-DTPA shows in vitro protein binding of 9.25% to 11.12%.	The extent of binding is influenced by the chelated metal.	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the synthesis and characterization of the diethyl ester of DTPA.

Synthesis of Diethyl Ester of DTPA (C2E2)

Two primary methods for the synthesis of the diethyl ester of DTPA (C2E2) have been reported.

Foundational & Exploratory





Method 1: This method involves the reaction of DTPA bis-anhydride with ethanol and pyridine. The reaction mixture is stirred under an inert atmosphere, followed by dissolution in dichloromethane and cooling to yield the product.

Method 2: This larger-scale synthesis also utilizes DTPA bis-anhydride and absolute ethanol. The mixture is heated to reflux, filtered, and then cooled to induce crystallization of the diethyl ester.

Characterization of the synthesized compound is typically performed using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Determination of Physicochemical Properties

Solubility: The solubility of the diethyl ester of DTPA can be determined by adding an excess amount of the compound to a known volume of solvent (e.g., water, simulated gastric fluid, simulated intestinal fluid). The suspension is stirred until equilibrium is reached, after which the solution is filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is determined by dissolving the compound in a mixture of n-octanol and water. After thorough mixing and phase separation, the concentration of the compound in each phase is quantified, typically by HPLC. The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability Studies: A stability-indicating assay method, usually employing HPLC, is used to assess the stability of the diethyl ester of DTPA under various conditions. The compound is subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis. The degradation of the parent compound and the formation of any degradation products are monitored over time. For instance, the stability in simulated gastric and intestinal fluids is evaluated by incubating the compound in these fluids and analyzing samples at different time points.

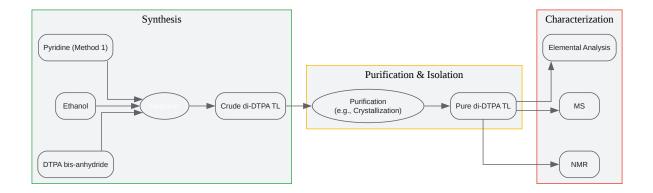
In Vitro Protein Binding: The extent of plasma protein binding can be determined using methods like ultrafiltration. The compound is incubated with plasma, and then the free



(unbound) fraction is separated from the protein-bound fraction by centrifugation through a semi-permeable membrane. The concentration of the compound in the ultrafiltrate is then measured to determine the percentage of unbound drug. For radiolabeled compounds like 99mTc-DTPA, the radioactivity in the total plasma and the ultrafiltrate is measured to calculate the protein binding.

Visualizations

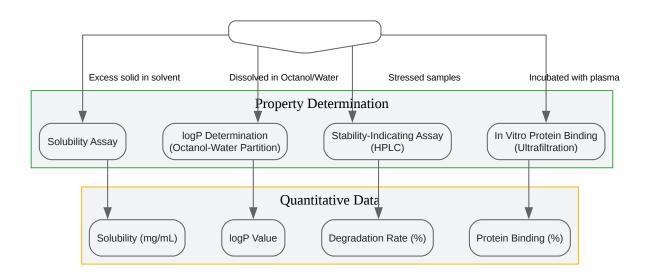
The following diagrams illustrate key conceptual frameworks and experimental workflows related to the physicochemical characterization of the diethyl ester of DTPA.



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Caption: Workflow for the synthesis and characterization of di-DTPA TL.

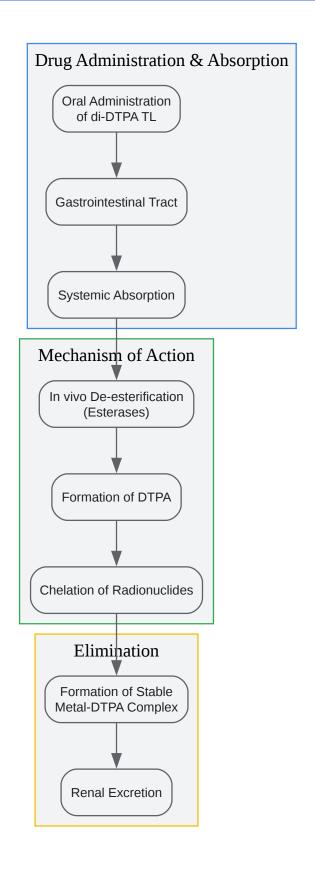




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Caption: Experimental workflow for physicochemical property evaluation.





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Caption: Proposed in vivo pathway of di-DTPA TL as a prodrug.



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